MAGE-6 (293-301) refers to a peptide derived from the MAGE-6 gene, which is part of the MAGE family of cancer/testis antigens. These antigens are typically expressed in various tumors but are not found in normal tissues, making them potential targets for cancer immunotherapy. MAGE-6 is particularly noted for its role in eliciting immune responses, which can be harnessed for therapeutic applications.
MAGE-6 is encoded by the MAGE-6 gene located on the X chromosome. It is expressed in a variety of tumors, including melanoma, lung cancer, and other malignancies. The specific peptide sequence corresponding to MAGE-6 (293-301) has been studied for its immunogenic properties and potential use in vaccine development.
MAGE-6 falls under the category of tumor-associated antigens and is classified as a cancer/testis antigen. This classification is significant because it indicates that MAGE-6 can stimulate T-cell responses, making it a candidate for cancer vaccines and adoptive T-cell therapies.
The synthesis of MAGE-6 (293-301) typically involves solid-phase peptide synthesis (SPPS), a widely used method for producing peptides. This technique allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid support.
The molecular structure of MAGE-6 (293-301) can be described by its primary amino acid sequence. The peptide consists of nine amino acids, which are critical for its ability to bind to major histocompatibility complex class I molecules and present to T cells.
The sequence of MAGE-6 (293-301) is typically represented as follows:
This sequence allows for specific interactions with T-cell receptors, facilitating immune recognition.
In the context of immunology, MAGE-6 (293-301) participates in several key reactions:
The binding affinity of MAGE-6 (293-301) to MHC molecules can be assessed using techniques such as enzyme-linked immunosorbent assay (ELISA) or flow cytometry, which measure the stability and strength of the interaction.
The mechanism by which MAGE-6 (293-301) exerts its effects involves several steps:
Studies have shown that vaccination with peptides like MAGE-6 can enhance T-cell responses against tumors expressing this antigen, providing evidence for its potential use in therapeutic vaccines.
MAGE-6 (293-301) is a small peptide with a molecular weight typically around 1 kDa. Its solubility varies depending on the solvent used but generally exhibits good solubility in aqueous buffers at physiological pH.
The chemical properties include:
MAGE-6 (293-301) has several applications in cancer research and therapy:
CAS No.: 18465-19-5
CAS No.: 14681-59-5
CAS No.: 15575-14-1
CAS No.: 113834-91-6
CAS No.: 36678-05-4